N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide
Brand Name: Vulcanchem
CAS No.: 312703-77-8
VCID: VC21462173
InChI: InChI=1S/C16H13FN2OS/c17-11-5-3-4-10(8-11)15(20)19-16-13(9-18)12-6-1-2-7-14(12)21-16/h3-5,8H,1-2,6-7H2,(H,19,20)
SMILES: C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)F)C#N
Molecular Formula: C16H13FN2OS
Molecular Weight: 300.4g/mol

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide

CAS No.: 312703-77-8

Cat. No.: VC21462173

Molecular Formula: C16H13FN2OS

Molecular Weight: 300.4g/mol

* For research use only. Not for human or veterinary use.

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide - 312703-77-8

Specification

CAS No. 312703-77-8
Molecular Formula C16H13FN2OS
Molecular Weight 300.4g/mol
IUPAC Name N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide
Standard InChI InChI=1S/C16H13FN2OS/c17-11-5-3-4-10(8-11)15(20)19-16-13(9-18)12-6-1-2-7-14(12)21-16/h3-5,8H,1-2,6-7H2,(H,19,20)
Standard InChI Key CWYIQAQYHPKOAV-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)F)C#N
Canonical SMILES C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)F)C#N

Introduction

Chemical Structure and Identification

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide consists of a tetrahydrobenzothiophene core with a cyano group at the 3-position and a 3-fluorobenzamide group attached at the 2-position. This specific structural arrangement contributes to its unique chemical and potentially biological properties .

Identification Parameters

The compound is characterized by the following identification parameters:

ParameterValue
Molecular FormulaC16H13FN2OS
Molecular Weight300.35 g/mol
SMILES NotationC1CCc2c(C1)c(C#N)c(NC(c1cccc(c1)F)=O)s2
InChI KeyCWYIQAQYHPKOAV-UHFFFAOYSA-N
StereochemistryAchiral

Structural Features

The compound contains several key functional groups that define its chemical behavior:

  • A tetrahydrobenzothiophene ring system (partially saturated benzothiophene)

  • A cyano (nitrile) group at the 3-position of the thiophene ring

  • An amide linkage at the 2-position

  • A 3-fluorophenyl group attached to the amide carbonyl

Physicochemical Properties

Understanding the physicochemical properties of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide is essential for predicting its behavior in biological systems and for developing appropriate formulation strategies for potential applications.

Physical Properties

The compound possesses the following physical and chemical characteristics:

PropertyValue
AppearanceSolid (presumed based on similar compounds)
LogP3.7999
LogD0.2966
LogSw-4.3186
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Polar Surface Area40.101 Ų

These properties suggest that the compound has moderate lipophilicity and a balance between hydrophobic and hydrophilic characteristics .

Structural Comparison with Related Compounds

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide belongs to a family of compounds that share the tetrahydrobenzothiophene core but differ in substitution patterns.

Comparison Table of Related Compounds

CompoundFluorine PositionMolecular WeightApplications/Properties
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide3-position on benzamide300.35 g/molResearch compound
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide2-position on benzamide300.35 g/molJNK2/JNK3 inhibitor
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-fluorobenzamide4-position on benzamide300.35 g/molSB-347804, potential research applications
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamideNo fluorine282.35 g/mol (approx.)Basic research compound

Structural Variations and Their Impact

The position of the fluorine atom on the benzamide ring (ortho, meta, or para) can significantly affect the compound's properties and biological activity. The 3-fluoro derivative (meta position) represents a distinct structural variation that might confer unique binding properties compared to its isomers .

Research Applications

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-fluorobenzamide and related compounds have several potential research applications.

Medicinal Chemistry

In medicinal chemistry, this compound may serve as:

  • A potential enzyme inhibitor based on structural similarities to known bioactive compounds

  • A scaffold for further derivatization to develop more potent or selective compounds

  • A research tool for studying structure-activity relationships in drug development

Kinase Inhibition

Related compounds with similar structural features have shown activity as kinase inhibitors:

  • The 2-fluoro analog has demonstrated potent inhibition of JNK2 and JNK3 kinases with pIC50 values of approximately 6.5-6.7

  • Selectivity within the mitogen-activated protein kinase (MAPK) family has been observed

  • X-ray crystallography has revealed that the 3-cyano substituent forms hydrogen bond acceptor interactions with the hinge region of ATP-binding sites

Comparative Analysis of Fluorinated Isomers

The position of the fluorine atom in the benzamide portion creates distinct isomers with potentially different properties and activities.

Isomer Comparison

IsomerKey FeaturesKnown Activities
2-Fluoro isomerOrtho position creates potential intramolecular interactionsJNK2/3 inhibitor, studied crystallographically
3-Fluoro isomerMeta position provides balanced electronic effectsLess extensively studied than other isomers
4-Fluoro isomerPara position maximizes electronic effect transmissionRegistered as SB-347804, potential research applications

Position-Dependent Effects

The position of the fluorine atom can affect:

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